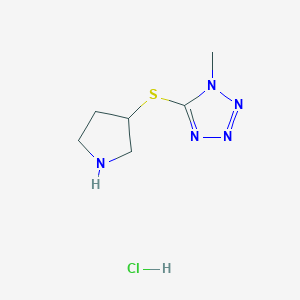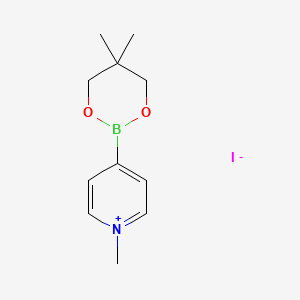
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide
Descripción general
Descripción
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide, also known as DM-BPY-MA, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied for its potential applications in various fields, including biochemistry, materials science, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Self-Assembling Properties
One of the applications of compounds similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide is in the synthesis and evaluation of their self-assembling properties. These compounds have been used to create synthetic lipids for developing delivery systems. For example, certain derivatives of these compounds have shown the ability to form liposomes, which are critical in drug delivery systems. The study by Pikun et al. (2022) highlights the synthesis and characterization of these compounds and their potential in creating nanoparticles for delivery systems (Pikun et al., 2022).
Fluorescent Probes for Mitochondrial Imaging
Another research application of related compounds involves the development of fluorescent probes for biological imaging. A study by Lin et al. (2018) focused on a mitochondrial-targeted pH fluorescent probe, which was synthesized using a process involving a compound structurally similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide. This probe exhibited remarkable pH-dependent behavior and was used to visualize mitochondrial pH fluctuations in live cells (Lin et al., 2018).
Corrosion Inhibition
Compounds like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium iodide have also been utilized in the field of corrosion inhibition. A study by Obaid et al. (2017) discussed the use of pyridinium-based compounds as corrosion inhibitors for stainless steel in acidic solutions. These compounds showed effective inhibition properties, making them valuable in protecting metal surfaces in corrosive environments (Obaid et al., 2017).
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BNO2.HI/c1-11(2)8-14-12(15-9-11)10-4-6-13(3)7-5-10;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQBNNXFQTZMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
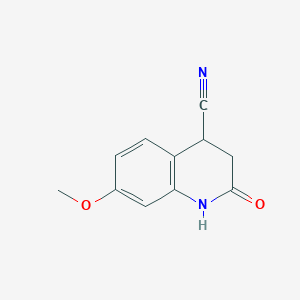
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)
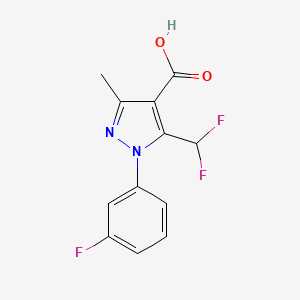

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)



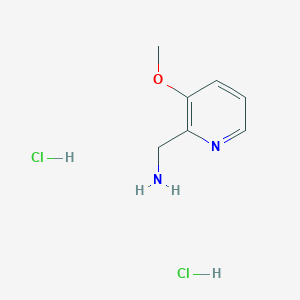
![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)
